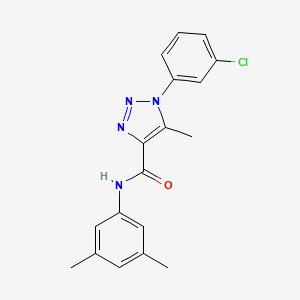

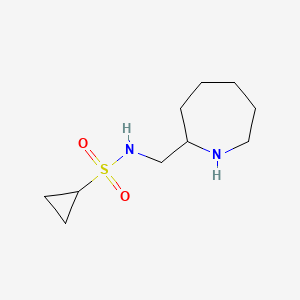

![molecular formula C19H19N3O6S3 B2727227 2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 838253-02-4](/img/structure/B2727227.png)

2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . It has been synthesized based on molecular diversity and evaluated for its antiproliferative activity against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The pH was adjusted to 2–3 with 1 M HCl, stirred for 30 min, and the formed precipitate was filtered off to obtain 2-amino-4-chloro-7-cyclopentyl-7Hpyrrolo[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is an integral part of DNA and RNA .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 6-amino-2-thiouracil with aromatic aldehydes to afford azamethine derivatives. The formed azamethines underwent [4+2] cycloaddition with enaminones to form the corresponding condensed pyrimidines .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Properties

The heterocyclic ring system of pyrido[2,3-d]pyrimidines serves as a privileged scaffold in medicinal chemistry. Researchers have synthesized derivatives of this compound and evaluated their biological activities . Notably:

Inhibition of TrmD Enzyme

Thieno[2,3-d]pyrimidine derivatives (similar to our compound) were the first series of inhibitors for TrmD, an enzyme isolated from Haemophilus influenzae . TrmD plays a crucial role in tRNA modification, making it an attractive target for antimicrobial drug development.

Antitumor Effects

Piritrexim, a compound structurally related to our pyrimidine derivative, has shown good antitumor effects in animal models, particularly against carcinosarcoma . This highlights the potential for our compound in cancer therapy.

Anti-Inflammatory Effects

Researchers have explored pyrazolo[4,3-d]pyrimidine analogs with modifications similar to our compound. Incorporating a 3-morpholinopropan-1-amine moiety enhanced their anti-inflammatory effects . This suggests that our compound might also exhibit anti-inflammatory properties.

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrimidine derivatives are known to exhibit their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Zukünftige Richtungen

The future directions for this compound could involve further studies to evaluate its potential therapeutic effects against various diseases, given the wide range of pharmacological activities exhibited by pyrimidine derivatives . Additionally, structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological activity .

Eigenschaften

IUPAC Name |

2-[2-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S3/c1-5-28-18(27)12-7(2)9(4)30-16(12)20-10(23)6-29-19-21-14(24)11-8(3)13(17(25)26)31-15(11)22-19/h5-6H2,1-4H3,(H,20,23)(H,25,26)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLXJYWNLYZIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

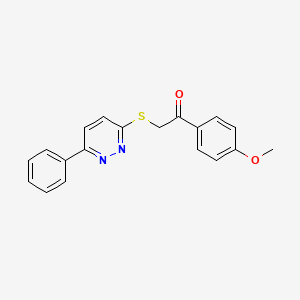

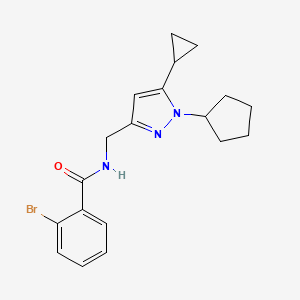

![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)

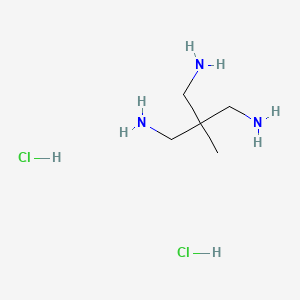

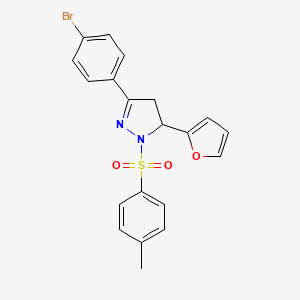

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)

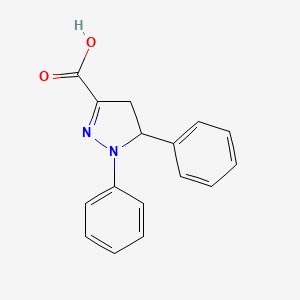

![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)

![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)